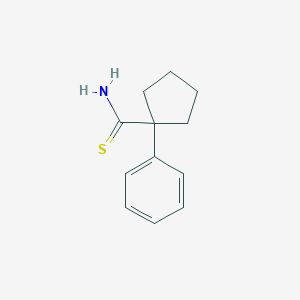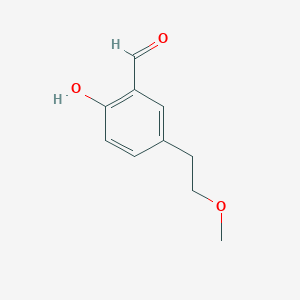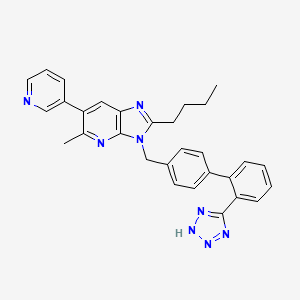
Glycine allyl ester hydrochloride
説明
Glycine allyl ester hydrochloride, also known as Glycine ethyl ester hydrochloride, is a derivative of glycine . It is used in the preparation of amino acids and organic compounds . The formula of this compound is C4H10ClNO2 .
Synthesis Analysis
Esters based on mono- and bicyclic terpenoids with glycine have been synthesized via Steglich esterification . This process is characterized by 1H-NMR, IR, and mass spectral studies .Molecular Structure Analysis
The molecular weight of this compound is 139.581 . The IUPAC Standard InChI of this compound is InChI=1S/C4H9NO2.ClH/c1-2-7-4 (6)3-5;/h2-3,5H2,1H3;1H .Chemical Reactions Analysis
This compound is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .Physical and Chemical Properties Analysis
This compound is a white powder or chunk . It has a melting point of 145-146°C (lit.) .科学的研究の応用
Synthesis of Peptide Nucleic Acid Monomers
Glycine allyl ester hydrochloride is used in synthesizing peptide nucleic acid (PNA) monomers. Specifically, it has been involved in creating Fmoc/bis-N-Boc-protected monomers, which are then utilized in solid-phase peptide synthesis of mixed sequence PNA oligomers (Wojciechowski & Hudson, 2008).
Synthesis of Gamma, Delta-Unsaturated Amino Acids
Hydrostannations of propargylic glycine esters have been catalyzed to produce alpha-stannylated allylic esters. This process allows for the synthesis of gamma, delta-unsaturated amino acids with a vinylstannane moiety in the side chain, utilizing this compound (Kazmaier et al., 2001).
Catalytic Asymmetric Allylic Alkylation
This compound is used in palladium-catalyzed asymmetric allylic alkylations, leading to the formation of enantiomerically enriched alpha-allylic amino acids. This method has been shown to achieve high enantioselectivity and diastereoselectivity (Nakoji et al., 2002).
Synthesis of Metalated Amino Acid Derivatives
In the context of palladium-catalyzed allylic alkylations, glycine ester enolates have been used as nucleophiles. These reactions result in metalated amino acid derivatives that are ideal for subsequent coupling reactions or tin–iodine exchange reactions (Kazmaier et al., 2013).
Ester Enolate Claisen Rearrangement in Amino Acid Synthesis
The ester enolate Claisen rearrangement of this compound allows for the creation of amino acids with beta-quaternary carbon centers. This process is noted for its high diastereoselectivity and can be applied to various amino acids, leading to compounds with two vicinal quaternary carbon centers (Kazmaier, 1996).
Asymmetric Synthesis and Molecular Rearrangements
This compound is used in asymmetric syntheses and molecular rearrangements, such as the aza-Wittig rearrangement and subsequent hydroboration oxidation reaction. These processes result in the creation of substituted amino alcohol products (Everett & Wolfe, 2015).
Catalytic Enantioselective Synthesis of Glutamic Acid Derivatives
Catalytic enantioselective tandem conjugate addition-elimination on allylic acetates under chiral phase-transfer conditions has been developed using this compound. This method is general and practical for synthesizing 4-alkylidenyl glutamic acid derivatives (Ramachandran et al., 2005).
作用機序
Target of Action
Glycine allyl ester hydrochloride, a derivative of glycine, primarily targets the glycine receptors and the NMDA receptor complex in the central nervous system . These receptors play a crucial role in neurotransmission, with the glycine receptors mediating inhibitory neurotransmission and the NMDA receptors involved in excitatory neurotransmission .
Mode of Action
This compound interacts with its targets by binding to the strychnine-insensitive glycine-binding site located on the NMDA receptor complex . This binding can potentiate NMDA receptor-mediated neurotransmission . Additionally, it is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins, effecting specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The primary pathway is the glycine cleavage system , which is the major enzyme system initiating glycine degradation to form ammonia and CO2 . Additionally, it is involved in the synthesis of other biomolecules such as glutathione, heme, creatine, nucleic acids, and uric acid .
Pharmacokinetics
It is known that the compound is used in solution phase peptide synthesis , suggesting that it may be readily soluble and potentially bioavailable
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in neurotransmission and protein synthesis. By binding to the glycine receptors and the NMDA receptor complex, it can modulate neurotransmission in the central nervous system . Furthermore, its use in carboxyl-footprinting studies of proteins suggests a role in protein synthesis and modification .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact its ability to bind to its target receptors and carry out its functions . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Glycine Allyl Ester Hydrochloride, like its parent compound glycine, plays a significant role in various biochemical reactions. Glycine is known to function as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It also has anti-inflammatory, cytoprotective, and immunomodulatory properties
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Glycine, the parent compound, is known to have significant effects on cell function. It is involved in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism need to be investigated further.
Molecular Mechanism
It is known that glycine esters of menthol and borneol exhibit higher antinociceptive action, whereas eugenol derivative significantly suppresses the development of the inflammatory process . The mechanism of competitive binding between terpenoid esters and TRPA1/TRPV1 agonists was proposed explaining significant analgesic effect of synthesized derivatives
Dosage Effects in Animal Models
It is known that glycine supplementation mitigates the adverse effects of some agents on enhanced secretion of cytokines, activation of proteases, and increased apoptosis in various animal models .
Metabolic Pathways
Glycine is involved in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine) and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .
Transport and Distribution
It is known that glycine transporters play a crucial role in regulating synaptic concentrations of neurotransmitters via reuptake into surrounding glial cells or presynaptic terminals .
Subcellular Localization
It is known that γ-TMT1, a glycine transporter, is found in the cytosol and γ-TMT3 is localized both in the cytosol and chloroplast
特性
IUPAC Name |
prop-2-enyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-8-5(7)4-6;/h2H,1,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTWGBWCBFNEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144156-16-1 | |
| Record name | prop-2-en-1-yl 2-aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)


![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)


![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)
![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)
